Glycosidic Bond Conformation in 5-Aza-7-deaza Guanosine Differs from Natural Guanosine
The positional change of nitrogen-7 of the RNA constituent guanosine to the bridgehead position-5 produces a nucleoside with an entirely different recognition pattern compared to the parent purine compound [1]. Single-crystal X-ray diffraction of 7-iodo-5-aza-7-deazaguanosine (a derivative sharing the core scaffold) reveals an anti conformation at the glycosylic bond and an N conformation (O4′-endo) for the ribose moiety, with an antiperiplanar orientation of the 5′-hydroxy group [2]. These conformational parameters differ from those of natural guanosine and influence base-pairing geometry and polymerase substrate recognition.
| Evidence Dimension | Glycosidic bond conformation and ribose pucker |
|---|---|
| Target Compound Data | Anti conformation at glycosylic bond; ribose N conformation (O4′-endo); antiperiplanar 5′-OH orientation |
| Comparator Or Baseline | Guanosine: syn/anti equilibrium with predominantly anti; ribose S conformation (C2′-endo) typical |
| Quantified Difference | Shift from S-type (C2′-endo) to N-type (O4′-endo) ribose pucker; altered glycosidic torsion angle distribution |
| Conditions | Single-crystal X-ray diffraction of 7-iodo-5-aza-7-deazaguanosine, C10H12IN5O5 |
Why This Matters
Ribose conformation directly affects oligonucleotide duplex geometry, enzyme substrate recognition, and antiviral activation by kinases; users requiring predictable structural behavior should select the 5-aza-7-deaza scaffold over unmodified guanosine.
- [1] Kondhare, D., et al. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C, 76(5), 453-461. View Source
- [2] Kondhare, D., et al. (2020). Single-crystal X-ray structure of 7-iodo-5-aza-7-deazaguanosine: anti conformation, O4′-endo ribose pucker. View Source
